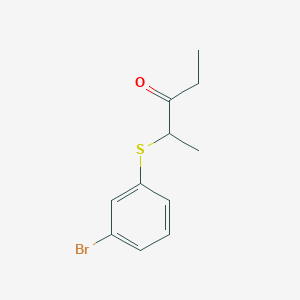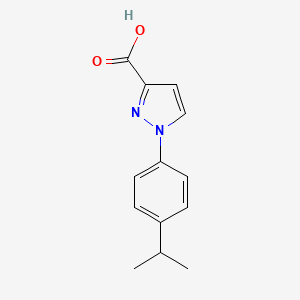
(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride is a chiral amine compound with significant relevance in pharmaceutical and chemical research. This compound is characterized by the presence of a chlorophenoxy group attached to a propan-1-amine backbone, making it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of (S)-2-amino-1-propanol with 4-chlorophenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is subsequently converted to its hydrochloride salt form using hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted amines starting from prochiral ketones . This method ensures high enantioselectivity and efficiency, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral amines.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for transaminase enzymes.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride: This compound is similar in structure but contains a methoxy group instead of a chlorophenoxy group.
(2S)-2-(4-Bromophenoxy)propan-1-amine Hydrochloride: Similar structure with a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride is unique due to its specific chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H13Cl2NO |
|---|---|
Poids moléculaire |
222.11 g/mol |
Nom IUPAC |
(2S)-2-(4-chlorophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
WTVNQCNTUWHJTF-FJXQXJEOSA-N |
SMILES isomérique |
C[C@@H](CN)OC1=CC=C(C=C1)Cl.Cl |
SMILES canonique |
CC(CN)OC1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


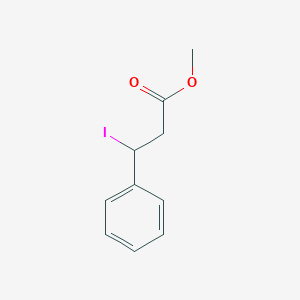
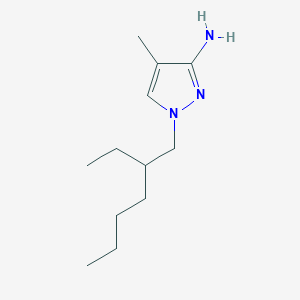
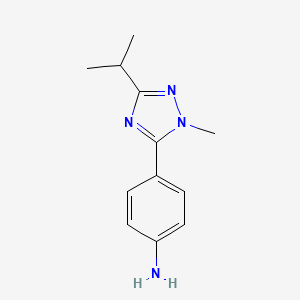
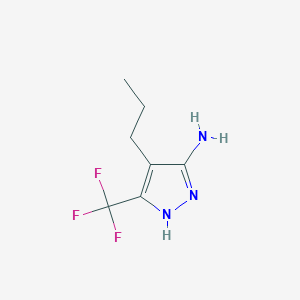
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
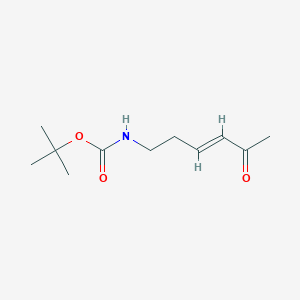
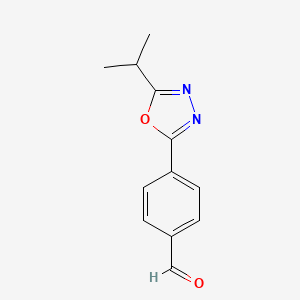
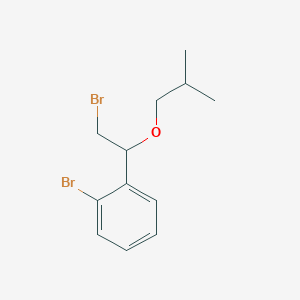
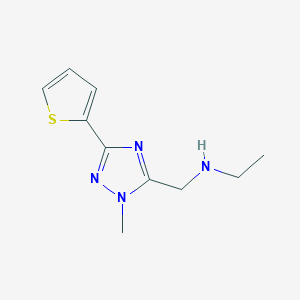
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)

